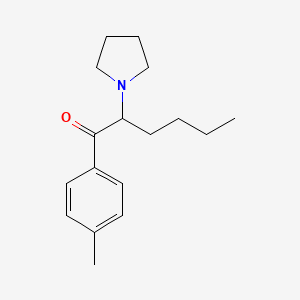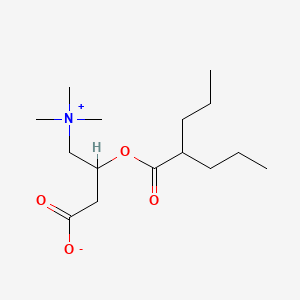
Dihydrexidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol is a member of phenanthridines.
Scientific Research Applications
1. Cognitive Performance Enhancement
Dihydrexidine, a selective dopamine D1 receptor agonist, has shown potential in enhancing cognitive performance. In rat models, moderate doses of dihydrexidine increased extracellular concentrations of acetylcholine in the brain, particularly in the prefrontal cortex, and significantly improved scopolamine-induced cognitive deficits. This suggests its possible clinical value in the treatment of dementia (Steele et al., 1997).
2. Treatment in Schizophrenia
Dihydrexidine (DAR-0100) has been tested for safety and tolerability in patients with schizophrenia, showing no serious adverse effects and suggesting its potential in cognitive function improvement. However, there was no significant clinical or neuropsychological improvement post-administration (George et al., 2007).
3. Behavioral Effects
In rat studies, dihydrexidine showed significant effects on behaviors like grooming, sniffing, and locomotion. This data indicates the drug's utility in characterizing both the behavioral actions of D1 receptors and the nature of D1/D2 interactions in the mammalian brain (Darney et al., 1991).
4. Parkinson's Disease Research
Dihydrexidine has demonstrated potential in Parkinson's disease research. It showed robust effects in non-human primate models of Parkinson's, particularly in reducing MPTP-induced parkinsonism and improving cognitive and motor deficits. This positions dihydrexidine as a significant therapeutic agent in Parkinson's disease treatment research (Taylor et al., 1991; Schneider et al., 1994).
5. Acetylcholine Release and Cognitive Improvement
Further studies highlight dihydrexidine's effect on acetylcholine release in the brain, correlating with cognitive performance improvement in animal models. These findings support the hypothesis that D1 agonists like dihydrexidine can improve cognitive performance due to their effects on acetylcholine release in key brain regions (Steele et al., 1996).
6. Inhibition of Catecholamine Release
Dihydrexidine significantly inhibits catecholamine secretion from the rat adrenal medulla, suggesting a potential role in modulating adrenal function. This effect is mediated through dopaminergic receptor activation on adrenomedullary chromaffin cells (Lee et al., 2009).
7. Increase in Prefrontal Perfusion in Schizophrenia
In patients with schizophrenia, a single dose of dihydrexidine increased prefrontal and non-prefrontal perfusion, indicating its potential impact on prefrontal dopaminergic function. This finding is consistent with hypotheses formulated from non-human primate studies (Mu et al., 2007).
8. Novel Therapeutic Potential
Research also emphasizes dihydrexidine's novel therapeutic potential, particularly as a potent and selective dopamine D1 receptor agonist. Its ability to stimulate cyclic AMP synthesis effectively than dopamine indicates its high therapeutic value (Brewster et al., 1990; Salmi et al., 2006).
properties
CAS RN |
174691-84-0 |
|---|---|
Product Name |
Dihydrexidine |
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol |
InChI |
InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1 |
InChI Key |
BGOQGUHWXBGXJW-RHSMWYFYSA-N |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O |
SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |
synonyms |
10,11-dihydroxyhexahydrobenzo(a)phenanthridine DAR 0100A DAR-0100A DAR0100A dihydrexidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



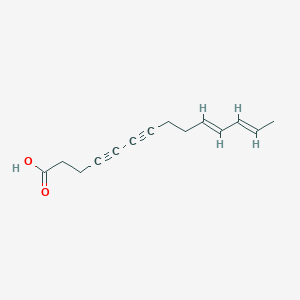
![[2-(4-Methoxyphenyl)quinolin-1-ium-4-yl]-piperidin-2-ylmethanol;chloride](/img/structure/B1237044.png)
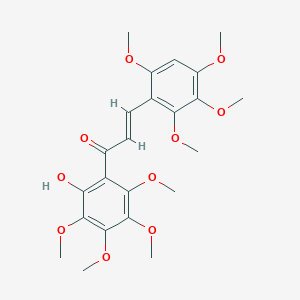

![(18E,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1237051.png)
![4-[(R)-2-[[(R)-2-Hydroxy-2-phenylethyl]amino]propyl]benzoic acid](/img/structure/B1237053.png)
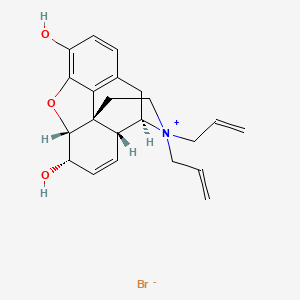

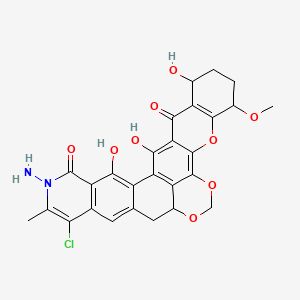
![[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1237059.png)


